Cas no 85808-43-1 (6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido1,2-apyrimidin-4-one)

6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido1,2-apyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-2-phenyl-
- 6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido1,2-apyrimidin-4-one
- 6-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
- EN300-329474
- 85808-43-1
-
- MDL: MFCD30487353
- インチ: InChI=1S/C15H16N2O/c1-11-6-5-9-14-16-13(10-15(18)17(11)14)12-7-3-2-4-8-12/h2-4,7-8,10-11H,5-6,9H2,1H3
- InChIKey: GRDANFRPPNRFBV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 240.126263138Da
- どういたいしつりょう: 240.126263138Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 405
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 32.7Ų
6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido1,2-apyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-329474-5.0g |
6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |
85808-43-1 | 5.0g |
$4349.0 | 2023-02-23 | ||
Enamine | EN300-329474-0.25g |
6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |
85808-43-1 | 0.25g |
$1381.0 | 2023-09-04 | ||
Ambeed | A1095730-1g |
6-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |
85808-43-1 | 95% | 1g |
$1084.0 | 2024-04-17 | |
Enamine | EN300-329474-0.5g |
6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |
85808-43-1 | 0.5g |
$1440.0 | 2023-09-04 | ||
Enamine | EN300-329474-5g |
6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |
85808-43-1 | 5g |
$4349.0 | 2023-09-04 | ||
Enamine | EN300-329474-10.0g |
6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |
85808-43-1 | 10.0g |
$6450.0 | 2023-02-23 | ||
Enamine | EN300-329474-2.5g |
6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |
85808-43-1 | 2.5g |
$2940.0 | 2023-09-04 | ||
Enamine | EN300-329474-0.05g |
6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |
85808-43-1 | 0.05g |
$1261.0 | 2023-09-04 | ||
Enamine | EN300-329474-1g |
6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |
85808-43-1 | 1g |
$1500.0 | 2023-09-04 | ||
Enamine | EN300-329474-1.0g |
6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one |
85808-43-1 | 1g |
$0.0 | 2023-06-07 |
6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido1,2-apyrimidin-4-one 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido1,2-apyrimidin-4-oneに関する追加情報
Introduction to 6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido1,2-apyrimidin-4-one (CAS No. 85808-43-1)
6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido1,2-apyrimidin-4-one (CAS No. 85808-43-1) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyridopyrimidine class of molecules, which are known for their broad spectrum of pharmacological effects. The presence of multiple nitrogen atoms in its structure imparts a high degree of reactivity and versatility, making it a valuable scaffold for drug discovery and development.
The molecular structure of 6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido1,2-apyrimidin-4-one consists of a fused pyridine and pyrimidine ring system, with substituents that enhance its binding affinity to biological targets. The methyl group at the 6-position and the phenyl group at the 2-position contribute to the compound's solubility and metabolic stability. These structural features have been carefully optimized to improve pharmacokinetic profiles and reduce off-target effects.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. Pyridopyrimidines have emerged as particularly promising candidates due to their ability to modulate various biological pathways. For instance, studies have shown that derivatives of this class can exhibit inhibitory activity against enzymes involved in cancer progression and inflammation. The 6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido1,2-apyrimidin-4-one structure has been investigated for its potential role in developing treatments for neurological disorders as well.
One of the most compelling aspects of this compound is its ability to interact with multiple targets within biological systems. The nitrogen-rich core allows for hydrogen bonding and hydrophobic interactions with proteins and nucleic acids. This dual functionality has been exploited in the design of small-molecule inhibitors that can disrupt disease-causing pathways without significant side effects. Researchers have leveraged computational methods such as molecular docking and virtual screening to identify lead compounds based on the 6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido1,2-apyrimidin-4-one scaffold.
The synthesis of 6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido1,2-apyrimidin-4-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the heterocyclic core efficiently. The optimization of these synthetic routes has enabled researchers to produce larger quantities of the compound for preclinical testing.
Preclinical studies have demonstrated that derivatives of this compound exhibit promising pharmacological effects in vitro and in vivo. For example, certain analogs have shown potent anti-inflammatory properties by inhibiting key signaling pathways involved in immune responses. Additionally, early-stage trials have indicated potential therapeutic benefits in models of neurodegenerative diseases. These findings underscore the importance of further investigating the biological activities of 6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido1,2-apyrimidin-4-one and its derivatives.
The development of novel pharmaceuticals relies heavily on understanding the structure-function relationships of bioactive molecules. The unique properties of 6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido1,2-apyrimidin-4-one make it an attractive candidate for further exploration in drug discovery programs. By leveraging cutting-edge synthetic methodologies and biophysical techniques such as X-ray crystallography and NMR spectroscopy, researchers can gain deeper insights into how this compound interacts with biological targets.
The future direction of research on this compound may include exploring its potential as a prodrug or a component in combination therapies. Prodrug strategies can enhance bioavailability and reduce toxicity by converting inactive precursors into active forms within the body. Combination therapies involve using multiple drugs simultaneously to achieve synergistic effects that are greater than individual treatments alone. These approaches are particularly relevant in addressing complex diseases such as cancer where multiple pathways are dysregulated.
In conclusion, 6-methyl - 2 - phenyl - 4 H , 6 H , 7 H , 8 H , 9 H - pyrido1 , 2 - apyrimidin - 4 - one ( CAS No . 85808 -43 -1 ) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential therapeutic applications. Continued investigation into this compound holds promise for developing novel treatments across various medical conditions. As research progresses, it is expected that new insights will emerge regarding its mechanisms of action and clinical efficacy.
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